8-Benzenesulfonyl-6-hydroxy-2,3-dihydro-1H-indolizin-5-one
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Overview
Description
8-Benzenesulfonyl-6-hydroxy-2,3-dihydro-1H-indolizin-5-one is a chemical compound with the molecular formula C14H13NO4S It is a derivative of indolizine, a bicyclic nitrogen-containing heterocycle
Preparation Methods
The synthesis of 8-Benzenesulfonyl-6-hydroxy-2,3-dihydro-1H-indolizin-5-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indolizine Core: The indolizine core can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group is introduced via sulfonylation reactions using reagents such as benzenesulfonyl chloride.
Hydroxylation: The hydroxyl group is introduced through hydroxylation reactions, often using oxidizing agents.
Industrial production methods may involve optimization of these steps to achieve higher yields and purity, as well as the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
8-Benzenesulfonyl-6-hydroxy-2,3-dihydro-1H-indolizin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indolizine ring.
Hydrolysis: The compound can undergo hydrolysis to yield different products depending on the reaction conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles.
Scientific Research Applications
8-Benzenesulfonyl-6-hydroxy-2,3-dihydro-1H-indolizin-5-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-Benzenesulfonyl-6-hydroxy-2,3-dihydro-1H-indolizin-5-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
8-Benzenesulfonyl-6-hydroxy-2,3-dihydro-1H-indolizin-5-one can be compared with other indolizine derivatives, such as:
8-Benzenesulfonyl-2,3-dihydro-1H-indolizin-5-one: Lacks the hydroxyl group, which may affect its reactivity and biological activity.
6-Hydroxy-2,3-dihydro-1H-indolizin-5-one: Lacks the benzenesulfonyl group, which may influence its chemical properties and applications.
The presence of both the benzenesulfonyl and hydroxyl groups in this compound makes it unique and potentially more versatile in various applications.
Properties
IUPAC Name |
8-(benzenesulfonyl)-6-hydroxy-2,3-dihydro-1H-indolizin-5-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4S/c16-12-9-13(11-7-4-8-15(11)14(12)17)20(18,19)10-5-2-1-3-6-10/h1-3,5-6,9,16H,4,7-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUTTYGLHLZRRAI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C(=O)N2C1)O)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20445176 |
Source
|
Record name | 8-Benzenesulfonyl-6-hydroxy-2,3-dihydro-1H-indolizin-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20445176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
185198-43-0 |
Source
|
Record name | 2,3-Dihydro-6-hydroxy-8-(phenylsulfonyl)-5(1H)-indolizinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=185198-43-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-Benzenesulfonyl-6-hydroxy-2,3-dihydro-1H-indolizin-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20445176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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